molecular formula C3H7FO2 B1203920 3-fluoropropane-1,2-diol CAS No. 1947-57-5

3-fluoropropane-1,2-diol

Cat. No.: B1203920
CAS No.: 1947-57-5
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoropropane-1,2-diol is an organic compound with the molecular formula C3H7FO2. It is a fluorinated derivative of 1,2-propanediol, where one of the hydrogen atoms is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoropropane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of 1,2-propanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the hydroxyl groups of 1,2-propanediol to replace one of the hydroxyl groups with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the hazardous nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

3-fluoropropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thiols.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products are typically alkanes or alcohols.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoropropane-1,2-diol is characterized by the presence of a fluorine atom at the third carbon position of the propane chain. The molecular formula is C3H7FO2C_3H_7FO_2, with a molecular weight of approximately 94.08 g/mol. Its structure allows for diverse reactivity, making it a valuable compound in chemical synthesis.

Medicinal Chemistry

Pharmaceutical Development
this compound is utilized in the development of pharmaceuticals. The incorporation of fluorine atoms into drug molecules often enhances their biological activity and metabolic stability. For instance, this compound can serve as a building block in synthesizing fluorinated analogs of bioactive compounds, potentially leading to new therapeutic agents .

Case Study: Antiviral Agents
Research indicates that fluorinated compounds exhibit improved antiviral properties. For example, studies have shown that this compound derivatives can enhance the efficacy of antiviral drugs through improved binding affinities to viral targets . This highlights the compound's significance in developing antiviral therapies.

Polymer Science

Polymer Synthesis
In polymer science, this compound is employed as a monomer or co-monomer in synthesizing fluorinated polymers. These polymers are known for their unique properties such as enhanced thermal stability and chemical resistance . The compound's ability to participate in various polymerization reactions makes it an attractive choice for creating specialized materials.

Electrolyte Applications
The compound has been studied for its role in formulating electrolytes for lithium-ion batteries. It contributes to the formation of solid electrolyte interphases (SEI), which are crucial for battery performance. Research shows that electrolytes containing this compound exhibit improved SEI formation capabilities compared to traditional solvents . This application is vital for advancing energy storage technologies.

Synthetic Intermediate

Building Block for Complex Molecules
this compound serves as a versatile synthetic intermediate in organic chemistry. Its reactivity allows it to undergo various transformations, making it useful for synthesizing more complex organic molecules. This includes its use in the preparation of fluorinated sugars and other biologically relevant structures.

Summary Table of Applications

Application Area Description
Medicinal ChemistryUsed as a building block for pharmaceuticals; enhances biological activity through fluorination.
Polymer ScienceEmployed in synthesizing fluorinated polymers; improves electrolyte formulations for batteries.
Synthetic IntermediateActs as a versatile building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of 3-fluoropropane-1,2-diol involves the substitution of a hydroxyl group with a fluorine atom, resulting in the formation of new carbon-fluorine bonds. This substitution reaction is significant in the synthesis of fluorinated compounds, which are of interest in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: The non-fluorinated parent compound.

    3-Chloro-1,2-propanediol: A chlorinated analog.

    3-Bromo-1,2-propanediol: A brominated analog.

Uniqueness

3-fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications where enhanced reactivity or stability is required .

Properties

IUPAC Name

3-fluoropropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941218
Record name 3-Fluoro-1,2-propanediol
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Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-16-7
Record name 3-Fluoro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Fluoro-1,2-propanediol
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Record name 3-Fluoro-1,2-propanediol
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Record name 3-Fluoro-1,2-propanediol
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